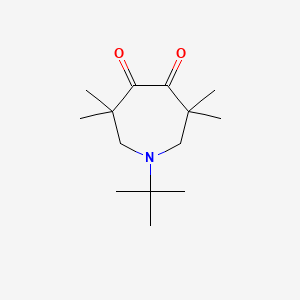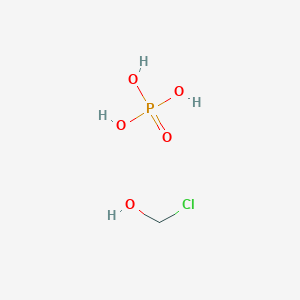
2,4-Thiazolidinedione, 3-ethyl-5-(phenylmethylene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Thiazolidinedione, 3-ethyl-5-(phenylmethylene)- is an organic compound with the molecular formula C12H11NO2S. It is a derivative of thiazolidinedione, a class of heterocyclic compounds containing a five-membered ring with sulfur and nitrogen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Thiazolidinedione, 3-ethyl-5-(phenylmethylene)- typically involves the condensation of 2,4-thiazolidinedione with an appropriate aldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
2,4-Thiazolidinedione, 3-ethyl-5-(phenylmethylene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivative.
Substitution: The phenylmethylene group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2,4-Thiazolidinedione, 3-ethyl-5-(phenylmethylene)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in the development of new therapeutic agents, particularly in the treatment of diabetes and inflammation.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 2,4-Thiazolidinedione, 3-ethyl-5-(phenylmethylene)- involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it is known to modulate the activity of peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating glucose and lipid metabolism. The compound’s ability to bind to these receptors and influence their activity underlies its potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Thiazolidinedione: The parent compound, known for its antidiabetic properties.
Rosiglitazone: A thiazolidinedione derivative used as an antidiabetic drug.
Pioglitazone: Another thiazolidinedione derivative with similar therapeutic applications.
Uniqueness
2,4-Thiazolidinedione, 3-ethyl-5-(phenylmethylene)- is unique due to its specific structural modifications, which confer distinct chemical and biological properties. The presence of the phenylmethylene group enhances its potential interactions with molecular targets, making it a valuable compound for further research and development .
Propiedades
Número CAS |
55547-89-2 |
|---|---|
Fórmula molecular |
C12H11NO2S |
Peso molecular |
233.29 g/mol |
Nombre IUPAC |
5-benzylidene-3-ethyl-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C12H11NO2S/c1-2-13-11(14)10(16-12(13)15)8-9-6-4-3-5-7-9/h3-8H,2H2,1H3 |
Clave InChI |
AHFMXNZICQOWMJ-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=O)C(=CC2=CC=CC=C2)SC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(E)-(1-Aminoprop-2-en-1-ylidene)amino]propane-1-sulfonic acid](/img/structure/B14640024.png)
![4-[(2-Hydroxyethyl)sulfanyl]benzaldehyde](/img/structure/B14640041.png)
![Silane, trimethyl[(3,3,5-trimethyl-1,5-cyclohexadien-1-yl)oxy]-](/img/structure/B14640044.png)
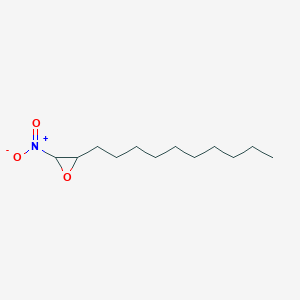
![Benzene, [(iodomethyl)thio]-](/img/structure/B14640057.png)
sulfanylidene-lambda~5~-phosphane](/img/structure/B14640061.png)

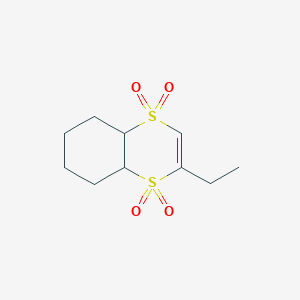
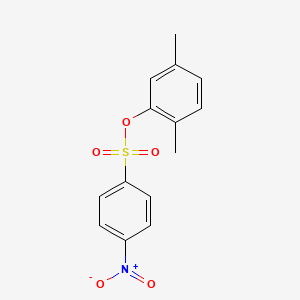
![Methyl 9-{[(2-carbamoylhydrazinylidene)acetyl]oxy}nonanoate](/img/structure/B14640090.png)


